(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
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Description
(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic System Synthesis
Compounds similar to "(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile" have been used in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals and agrochemicals due to their biological and chemical properties. For instance, derivatives have been employed in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocycles, highlighting their utility in generating bioactive compounds (Selič et al., 1997).
Antioxidant Activity
Another area of application is in the synthesis and evaluation of antioxidant activities. Methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to the queried compound, have been synthesized and tested for their ability to scavenge free radicals. Such compounds demonstrate potential for use in preventing oxidative stress-related diseases (Sulpizio et al., 2016).
Calcium Antagonism and Antioxidant Activities
Derivatives have also been studied for their dual functionalities, such as calcium antagonism coupled with antioxidant activities. This dual function is significant for developing therapeutic agents targeting cardiovascular diseases and oxidative stress (Kato et al., 1999).
Corrosion Inhibition
In materials science, thiazole and thiadiazole derivatives, similar in structure to the compound , have been investigated for their performance as corrosion inhibitors. These studies are vital for protecting metals against corrosion, thus extending their service life in industrial applications (Kaya et al., 2016).
Molecular Dynamics and Quantum Chemical Studies
Theoretical studies, including molecular dynamics and quantum chemical analyses, have been conducted on thiazole derivatives to predict their efficiency in applications like corrosion inhibition and as potential pharmaceuticals. Such studies help in understanding the molecular basis of their activity and guiding the synthesis of more effective compounds (Kaya et al., 2016).
Properties
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-4-12-28-21-7-5-6-19(13-21)25-15-18(14-24)23-26-22(16-29-23)17-8-10-20(27-2)11-9-17/h5-11,13,15-16,25H,3-4,12H2,1-2H3/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOBUDWFAKUZIC-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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